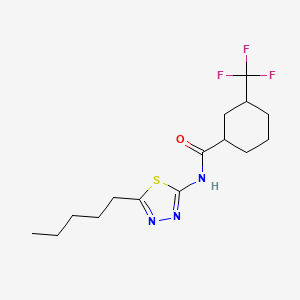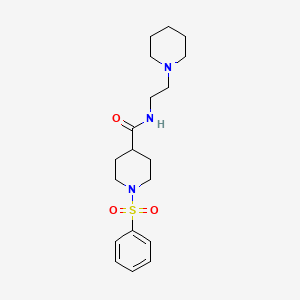
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it an interesting candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is not fully understood, but it is believed to involve the modulation of the activity of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to bind to the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. By modulating the activity of this receptor, this compound may enhance cognitive function and memory retention.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, the enhancement of synaptic plasticity, and the reduction of neuroinflammation. These effects are believed to be responsible for the cognitive-enhancing properties of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is its unique mechanism of action, which makes it an interesting candidate for further research. However, one limitation of this compound is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been established.
Future Directions
There are several future directions for research on N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that can be used to further elucidate its mechanism of action. Another area of interest is the evaluation of the safety and efficacy of this compound in human clinical trials. Additionally, this compound may have potential applications in the treatment of other cognitive disorders, such as schizophrenia and Parkinson's disease.
Synthesis Methods
The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide involves several steps, including the formation of the thiadiazole ring, the introduction of the pentyl chain, and the addition of the trifluoromethyl group. The final step involves the coupling of the cyclohexane-1-carboxamide moiety to the rest of the molecule. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease. In these studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been studied in vitro, where it has been shown to modulate the activity of certain neurotransmitter receptors that are involved in cognitive function.
Properties
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3OS/c1-2-3-4-8-12-20-21-14(23-12)19-13(22)10-6-5-7-11(9-10)15(16,17)18/h10-11H,2-9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMYLUGWZEKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7550809.png)
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 2-[(5-methylthiophene-2-carbonyl)amino]acetate](/img/structure/B7550816.png)
![3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550821.png)
![N-(2-bromo-4-methylphenyl)-2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7550823.png)
![1-acetyl-N-[2-(N-methylanilino)propyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7550828.png)
![4-(5-chlorothiophen-2-yl)-4-oxo-N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]butanamide](/img/structure/B7550837.png)
![N-(cyclohexylmethyl)-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-methylbenzamide](/img/structure/B7550841.png)

![4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7550866.png)
![4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B7550873.png)

![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)
![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
